molecular formula C5H6F3NO2 B8221542 (2R)-2-(trifluoromethyl)azetidine-2-carboxylic acid CAS No. 1643860-66-5

(2R)-2-(trifluoromethyl)azetidine-2-carboxylic acid

Cat. No.: B8221542
CAS No.: 1643860-66-5
M. Wt: 169.10 g/mol
InChI Key: KBQYIZWRARDRKI-SCSAIBSYSA-N
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Description

(2R)-2-(trifluoromethyl)azetidine-2-carboxylic acid is a fluorinated azetidine derivative. This compound is of significant interest due to its unique structural features and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group imparts unique chemical and physical properties, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(trifluoromethyl)azetidine-2-carboxylic acid typically involves the introduction of the trifluoromethyl group into the azetidine ring. One common method is the cyclization of a suitable precursor containing a trifluoromethyl group. For example, trifluoroacetimidoyl halides can be used as potent trifluoromethyl synthons to construct a wide variety of trifluoromethyl-containing compounds . The reaction conditions often involve the use of strong bases and appropriate solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(trifluoromethyl)azetidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized azetidine derivatives .

Scientific Research Applications

(2R)-2-(trifluoromethyl)azetidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-2-(trifluoromethyl)azetidine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-containing azetidines and aziridines. These compounds share structural similarities but may differ in their reactivity and applications.

Uniqueness

(2R)-2-(trifluoromethyl)azetidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(2R)-2-(trifluoromethyl)azetidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3NO2/c6-5(7,8)4(3(10)11)1-2-9-4/h9H,1-2H2,(H,10,11)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQYIZWRARDRKI-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@]1(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101222575
Record name (2R)-2-(Trifluoromethyl)-2-azetidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101222575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1643860-66-5
Record name (2R)-2-(Trifluoromethyl)-2-azetidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1643860-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-(Trifluoromethyl)-2-azetidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101222575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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